molecular formula C18H10O2 B1254382 Tetracene-1,4-dione CAS No. 15098-01-8

Tetracene-1,4-dione

Cat. No. B1254382
CAS RN: 15098-01-8
M. Wt: 258.3 g/mol
InChI Key: BAQTXHFYWBUHBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetracene-1,4-dione is a tetracenequinone.

Scientific Research Applications

Film Forming Ability in Organic Electronics Tetracene-1,4-dione derivatives have shown potential in organic electronics due to their excellent film-forming abilities. A study on 6,11-di(thiophen-2-yl)-tetracene-5,12-dione (DTTDO) demonstrated its promising applications in organic thin film transistors (Zhang et al., 2011).

Luminescent Properties Tetracene-1,4-dione derivatives can exhibit significant luminescent properties. Research on a tetracene-rhodanine adduct, derived from a Knoevenagel reaction involving Acetetracenylene-1,2-dione, displayed magenta luminescence and ambipolar properties suitable for electronic applications (Matsuo et al., 2019).

Synthesis Potential The rediscovery of tetracene-1,4-dione has opened new avenues in synthesis, particularly for asymmetric reductions and complex formation. The synthesis efficiency and potential applications in creating novel compounds with specific properties have been highlighted in several studies (Kündig et al., 2005).

Environmental Implications Studies involving tetracene-1,4-dione derivatives have also considered environmental aspects. Research on dibenzo[a,l]tetracene and dibenzo[a,j]tetracene, synthesized using tetracene-1,4-dione derivatives, has helped in understanding their environmental presence and potential hazards, particularly in relation to coal tar (Ramisetti et al., 2020).

Exciton Fission and Fusion The photophysical study of covalently linked tetracene dimers provided insights into exciton fission and fusion processes. Such studies are crucial for understanding the photophysical behavior of organic compounds and their potential in photonics and optoelectronics (Müller et al., 2006).

Molecular Receptors and Binding Properties Tetracene-1,4-dione derivatives have been explored as molecular receptors. Research on tetracationic molecular receptors derived from tetracene-1,4-dione analogs showed altered binding properties and potential for nanoscale device applications (Macias et al., 2000).

Electron Mobility Enhancement The study of tetrabromotetraazapentacene, synthesized from tetracene-1,4-dione derivatives, revealed improved electron mobility, demonstrating the compound's utility in thin-film transistors and other electronic devices (Reiss et al., 2018).

properties

IUPAC Name

tetracene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O2/c19-17-5-6-18(20)16-10-14-8-12-4-2-1-3-11(12)7-13(14)9-15(16)17/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQTXHFYWBUHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C4C(=O)C=CC(=O)C4=CC3=CC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557809
Record name Tetracene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetracene-1,4-dione

CAS RN

15098-01-8
Record name 1,4-Naphthacenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15098-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetracene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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